molecular formula C21H22BrFN2O4S B3006977 8-(2-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923157-82-8

8-(2-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3006977
CAS No.: 923157-82-8
M. Wt: 497.38
InChI Key: MVHYOUCYCVWLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (molecular formula: C₂₁H₂₂BrFN₂O₄S; molecular weight: 497.39 g/mol) is a spirocyclic azetidine derivative featuring a 2-bromobenzoyl group at position 8 and a 4-fluoro-3-methylbenzenesulfonyl group at position 2. It is cataloged as G499-0278 by ChemDiv and is utilized in drug discovery for antiviral research, protein-protein interaction (PPI) modulation, and spirocyclic library screening . Key physicochemical properties include a logD (partition coefficient) of 3.412 and logSw (water solubility) of -3.88, indicative of moderate lipophilicity and poor aqueous solubility, typical of compounds targeting membrane-associated proteins .

Properties

IUPAC Name

(2-bromophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN2O4S/c1-15-14-16(6-7-19(15)23)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)17-4-2-3-5-18(17)22/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHYOUCYCVWLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The presence of bromine and fluorine substituents enhances its interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C17_{17}H16_{16}BrFNO2_{2}S
Molecular Weight 405.28 g/mol
CAS Number 923157-82-8

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of PARP1 and PARP2 enzymes, crucial for DNA repair in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapy, particularly in BRCA1/2 mutant cancers .

Antidiabetic Effects

Research has suggested that compounds with a similar diazaspiro structure may possess antidiabetic effects by acting as aldose reductase inhibitors. This mechanism helps prevent complications associated with diabetes, such as cataract formation . The combination of sulfonyl urea and imidazolidine derivatives in these compounds has shown promise in managing diabetes effectively.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within the body. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy as an inhibitor of various biological pathways.

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines, compounds structurally related to this compound showed significant cytotoxicity against breast cancer cells with BRCA mutations .
  • Diabetes Management : A series of experiments demonstrated that derivatives of diazaspiro compounds effectively reduced blood glucose levels in diabetic animal models, indicating their potential as therapeutic agents for diabetes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 946344-65-6)

  • Structure : Replaces the 2-bromobenzoyl group with a 4-fluorobenzoyl moiety.
  • Molecular Formula : C₂₁H₂₂F₂N₂O₄S; MW : 436.47 g/mol.
  • Applications : Similar screening libraries (antiviral, PPI), but with distinct binding kinetics due to fluorine’s electronegativity .

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane (CAS 1172262-16-6)

  • Structure : Lacks the benzoyl group, retaining only the sulfonyl substituent.
  • Molecular Formula : C₁₄H₁₉FN₂O₃S; MW : 314.38 g/mol.
  • Reduced steric bulk may enhance permeability but diminish target affinity compared to the brominated analog .

4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid (CAS 1326814-92-9)

  • Structure : Features a 2,4-difluorobenzoyl group and a carboxylic acid substituent.
  • Molecular Formula : C₁₆H₁₈F₂N₂O₄; MW : 340.32 g/mol.
  • Key Differences: Carboxylic acid introduces polarity (higher hydrogen-bond acceptor count: 8 vs. The difluoro substitution may enhance binding specificity for acidic residues in target proteins .

8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898453-01-5)

  • Structure : Contains dual sulfonyl groups (4-fluorophenyl and mesityl).
  • Molecular Formula : C₂₂H₂₇FN₂O₅S₂; MW : 482.6 g/mol.

Pharmacological and Physicochemical Data Comparison

Compound (CAS) Molecular Weight logD logSw Key Substituents Applications
Target Compound (G499-0278) 497.39 3.412 -3.88 2-Bromobenzoyl, 4-fluoro-3-methylbenzenesulfonyl Antiviral, PPI modulation
CAS 946344-65-6 436.47 N/A N/A 4-Fluorobenzoyl, 4-fluoro-3-methylbenzenesulfonyl Antiviral screening
CAS 1172262-16-6 314.38 N/A N/A 4-Fluoro-3-methylbenzenesulfonyl Scaffold for lead optimization
CAS 1326814-92-9 340.32 N/A N/A 2,4-Difluorobenzoyl, carboxylic acid Medicinal chemistry probes
CAS 898453-01-5 482.6 N/A N/A Mesitylsulfonyl, 4-fluorophenylsulfonyl Metabolic stability studies

Research Findings and Implications

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in hydrophobic binding pockets, as seen in the target compound’s antiviral activity . Fluorine’s electronegativity, however, improves metabolic stability and bioavailability in analogs like CAS 946344-65-6 .
  • Sulfonyl vs. Benzoyl : Sulfonyl groups (e.g., CAS 1172262-16-6) reduce molecular complexity but may limit target engagement compared to benzoyl-containing derivatives.
  • Carboxylic Acid Functionalization : The introduction of a carboxylic acid (CAS 1326814-92-9) balances solubility and target affinity, though permeability remains a challenge .

Q & A

Q. Assay Optimization :

  • Use Purospher® STAR columns to quantify compound stability in cell media via LC-MS, ensuring dissolved concentrations match nominal values .
  • Test pH-dependent solubility (e.g., PBS vs. DMEM) to address false negatives in cellular assays .

Q. Mechanistic Profiling :

  • Perform kinetic studies (e.g., IC50_{50} shift assays) to distinguish competitive vs. allosteric inhibition modes .
  • Cross-validate using SPR (surface plasmon resonance) to measure binding affinities .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Systematic Substituent Screening : Replace the 4-fluoro-3-methylbenzenesulfonyl group with electronically diverse sulfonyl chlorides (e.g., nitro, methoxy) and assess bioactivity changes .
  • Spirocycle Rigidity Analysis : Compare activity of 1-oxa-4,8-diazaspiro[4.5]decane derivatives against non-spirocyclic analogs to quantify conformational entropy effects .
  • Statistical Design : Use a fractional factorial design (e.g., 23^3 matrix) to evaluate substituent contributions to potency and selectivity .

Experimental Design & Validation

Q. What statistical approaches minimize variability in synthetic yield optimization?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Design a central composite design (CCD) to model interactions between reaction time, temperature, and reagent equivalents .
  • Critical Parameters : Prioritize factors via Pareto analysis (e.g., sulfonyl chloride equivalents have a stronger effect than solvent volume) .
  • Validation : Replicate optimal conditions in triplicate and report mean ± SD yields (e.g., 72 ± 3%) .

Q. How should researchers validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :

In Vitro Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .

Cross-Species Comparison : Compare half-lives in mouse, rat, and human microsomes to predict interspecies metabolic differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.